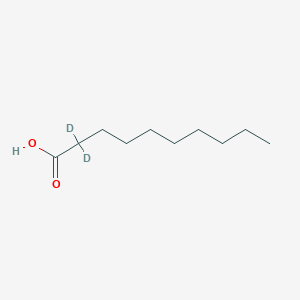

Decanoic-2,2-D2 acid

Description

Properties

IUPAC Name |

2,2-dideuteriodecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)/i9D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVNFZFCNZKVNT-KNXIQCGSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Critical Role of Deuterated Decanoic Acid in Scientific Advancement

An In-Depth Technical Guide to the Synthesis and Purification of Deuterated Decanoic Acid

Deuterated decanoic acid, a stable isotope-labeled form of the C10 saturated fatty acid, serves as an indispensable tool for researchers, particularly in the fields of metabolomics, lipidomics, and pharmaceutical development.[1] Its applications are diverse, ranging from its use as an internal standard for highly sensitive quantitative analysis by mass spectrometry (GC-MS or LC-MS) to its role as a tracer for elucidating metabolic pathways and drug pharmacokinetics.[2][3] The substitution of hydrogen with deuterium atoms imparts a mass shift that is easily detectable, allowing for precise differentiation from its naturally occurring, unlabeled counterparts without significantly altering its chemical properties.

Part 1: Synthesis Methodologies - A Comparative Analysis

The optimal synthesis strategy for deuterated decanoic acid depends on the desired level of deuteration (e.g., specific positions vs. perdeuteration), available starting materials, and scale. Three principal approaches are discussed below.

Catalytic Hydrogen-Deuterium (H/D) Exchange

This "bottom-up" approach involves the direct exchange of protons on the decanoic acid backbone with deuterium from a deuterium-rich source, most commonly deuterium oxide (D₂O).

-

Underlying Principle: The C-H bonds of the alkyl chain are typically inert. Therefore, this exchange requires significant energy input, often in the form of high temperatures and pressures, and is almost always facilitated by a heterogeneous metal catalyst (e.g., Pt, Pd, Rh). The catalyst provides a surface for the dissociative adsorption of both the fatty acid and the deuterium source, enabling the exchange process. A patent describes a general process for deuterating organic compounds using heavy water under high-temperature and high-pressure conditions, which can be applied here.[4]

-

Experimental Causality: The choice of catalyst is critical; it dictates the efficiency and potential selectivity of the exchange. High temperatures (150-250 °C) and pressures are necessary to overcome the activation energy of the C-H bonds and to maintain D₂O in a reactive state. The reaction is typically performed in a sealed, high-pressure reactor. The key advantage is the potential to achieve very high levels of isotopic enrichment, approaching perdeuteration (e.g., Decanoic acid-d₁₉), by using a large excess of D₂O and prolonged reaction times.

-

Advantages & Limitations: While potentially cost-effective in terms of the unlabeled starting material, this method can be limited by the high cost and availability of suitable metal catalysts and the need for specialized high-pressure equipment.[5] Furthermore, achieving 100% exchange is challenging, often resulting in a distribution of different deuterated isotopologues.

Synthesis from Deuterated Precursors (Reductive Deuteration)

This "top-down" approach offers greater control over the position and degree of deuteration by constructing the final molecule from smaller, pre-deuterated building blocks or using deuterated reagents.

-

Underlying Principle: This strategy leverages well-established organic reactions. A common route involves the reduction of an unsaturated precursor, such as 10-undecenoic acid, using deuterium gas (D₂) and a hydrogenation catalyst (e.g., Palladium on carbon). The deuterium atoms add across the double bond, resulting in specifically labeled decanoic acid upon subsequent oxidative cleavage. Alternatively, a deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄), can be used to reduce a suitable precursor.[5]

-

Experimental Causality: The primary advantage of this method is its specificity. Deuteration occurs only at the site of the chemical transformation (e.g., the former double bond). This avoids the random distribution of isotopes seen in H/D exchange. However, the practicality of this method is often constrained by the commercial availability and high cost of deuterated starting materials and reagents like LiAlD₄.[5]

-

Advantages & Limitations: This method provides unparalleled control over the labeling pattern. It is the preferred method for synthesizing specifically labeled standards. The main drawback is the significantly higher cost associated with the deuterated precursors or reagents, which can be prohibitive for large-scale synthesis.

Biosynthetic Approaches

This method harnesses the natural metabolic machinery of microorganisms or cell cultures to produce deuterated fatty acids.

-

Underlying Principle: Certain microorganisms are cultured in a medium where a significant fraction of the water (H₂O) is replaced with deuterium oxide (D₂O).[6] During de novo fatty acid synthesis, the cellular enzymes incorporate deuterium atoms from the D₂O into the growing acyl chains.[6][7]

-

Experimental Causality: The level of isotopic enrichment in the final product is directly proportional to the concentration of D₂O in the culture medium.[7] Following the culture period, the total lipids are extracted from the biomass. The fatty acids are then liberated from complex lipids (triglycerides, phospholipids) through hydrolysis (saponification) before purification.[8][9]

-

Advantages & Limitations: This method is excellent for producing highly and uniformly deuterated fatty acids that can be difficult to access through chemical synthesis. However, the yields are often lower than chemical methods, and the purification process is more complex due to the need to separate the target fatty acid from a complex mixture of other cellular lipids.

| Methodology | Principle | Typical Isotopic Purity | Advantages | Limitations |

| Catalytic H/D Exchange | Direct exchange of H with D using D₂O and a metal catalyst.[4] | High to Very High (>95%) | Can achieve perdeuteration; uses inexpensive starting material. | Requires specialized high-pressure equipment; expensive catalysts; potential for isotopic scrambling.[5] |

| From Deuterated Precursors | Chemical synthesis using deuterated building blocks or reagents.[5] | Very High (>98%) | High specificity of label position; predictable outcomes. | Very expensive deuterated starting materials/reagents; may involve multi-step synthesis.[5] |

| Biosynthesis | Microbial or cell culture in D₂O-enriched media.[6] | Variable (depends on D₂O%) | Can produce uniformly labeled complex lipids; "green" approach. | Lower yields; complex purification from biological matrix; D₂O is expensive. |

Part 2: High-Fidelity Purification Workflows

Achieving high chemical purity is as critical as achieving high isotopic enrichment. The purification strategy must be robust enough to remove unreacted starting materials, catalytic residues, and side products.

Overall Purification Workflow

The general workflow involves an initial extraction to isolate the crude product, followed by one or more chromatographic steps to achieve high purity.

Caption: General workflow for the synthesis, purification, and quality control of deuterated decanoic acid.

Step 1: Initial Extraction and Workup

-

For Chemical Syntheses: The first step is typically a liquid-liquid extraction. The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with aqueous solutions to remove water-soluble impurities. An acid-base extraction is highly effective: the mixture is treated with a weak base (e.g., sodium bicarbonate solution) to deprotonate the decanoic acid, moving it into the aqueous layer as its carboxylate salt. This leaves non-acidic organic impurities behind in the organic layer. The aqueous layer is then re-acidified (e.g., with HCl) and extracted with an organic solvent to recover the purified carboxylic acid.

-

For Biosyntheses: The process begins with total lipid extraction from the biomass, often using a Bligh-Dyer or Folch method. This is followed by saponification (alkaline hydrolysis) to cleave the fatty acids from their esterified forms (e.g., triglycerides).[9] After hydrolysis, the mixture is acidified to protonate the fatty acids, which are then extracted into an organic solvent like hexane.[9]

Step 2: Chromatographic Purification

Due to the non-chromophoric nature of fatty acids, purification by chromatography can be challenging.[10]

-

Flash Chromatography: This is an excellent technique for removing bulk impurities. A silica gel column is typically used with a gradient of solvents, such as hexane and ethyl acetate. Detection can be challenging; while UV detection is not possible, an Evaporative Light Scattering Detector (ELSD) is highly effective for lipid purification.[10]

-

Preparative Reversed-Phase HPLC (RP-HPLC): This is the gold standard for achieving the highest purity (>99%). RP-HPLC separates molecules based on their hydrophobicity.[11] Using a C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of acid like formic acid to ensure the carboxylic acid remains protonated) provides excellent resolution to separate decanoic acid from any other fatty acids or closely related impurities.[11][12]

| Technique | Principle | Primary Use Case | Advantages | Disadvantages |

| Acid-Base Extraction | Separates acidic compounds from neutral/basic ones based on solubility changes with pH. | Initial cleanup of crude chemical synthesis product. | High capacity, rapid, inexpensive. | Not effective for removing other acidic impurities. |

| Flash Chromatography | Separation based on polarity on a solid phase (e.g., silica). | Bulk removal of major impurities post-extraction. | High throughput, good for removing significantly different impurities. | Lower resolution than HPLC; may require specialized detectors (ELSD).[10] |

| Preparative RP-HPLC | Separation based on hydrophobicity on a reversed-phase column.[11] | Final polishing step to achieve >99% chemical purity. | Very high resolution, excellent for removing closely related analogs. | Lower capacity, more expensive solvents, time-consuming. |

Part 3: Quality Control and Characterization

Rigorous analytical testing is non-negotiable to validate the final product. This involves confirming the chemical structure, chemical purity, and, most importantly, the isotopic enrichment.

Mass Spectrometry (MS) for Isotopic Enrichment

MS is the definitive technique for determining the level of deuteration.[13] The sample is typically analyzed by Gas Chromatography-MS (GC-MS) after conversion to a more volatile ester (e.g., a methyl ester, FAME) or by Liquid Chromatography-MS (LC-MS).[7][12]

-

Procedure: A full scan mass spectrum is acquired for both the deuterated sample and an unlabeled decanoic acid standard.

-

Data Interpretation: The molecular ion (M⁺) peak of the deuterated sample will be shifted by the number of incorporated deuterium atoms. For fully deuterated decanoic acid-d₁₉ (CD₃(CD₂)₈COOH), the molecular weight is approximately 191.38 g/mol , compared to ~172.26 g/mol for the unlabeled version.[1]

-

Calculating Enrichment: The isotopic enrichment is calculated by analyzing the distribution of ion intensities in the molecular ion cluster. A detailed method involves comparing the measured isotope distribution with theoretically calculated distributions for different enrichment levels.[14] High-resolution mass spectrometry (HR-MS) is particularly valuable as it provides high mass accuracy, allowing for unambiguous determination of isotopologues.[11][15]

Nuclear Magnetic Resonance (NMR) for Structural Integrity

NMR spectroscopy confirms that the deuteration process did not alter the underlying chemical structure and verifies the location of the deuterium labels.[15]

-

¹H NMR: In a perdeuterated sample, the proton signals corresponding to the alkyl chain will be absent or significantly diminished, providing clear evidence of successful H/D exchange.

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, confirming their presence on the carbon backbone.

-

¹³C NMR: The signals for deuterated carbons will appear as multiplets (due to C-D coupling) and will have a characteristic upfield shift compared to the unlabeled compound.

Caption: Relationship between purity requirements and the primary analytical validation techniques.

Part 4: Exemplar Experimental Protocols

Protocol 1: Synthesis of Decanoic Acid-d₁₉ via Catalytic H/D Exchange

Disclaimer: This protocol is a representative example and requires handling of high-pressure equipment. All operations should be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment.

-

Reactor Preparation: To a 100 mL high-pressure stainless-steel reactor, add decanoic acid (5.0 g, 29.0 mmol) and 10% Platinum on Carbon catalyst (Pt/C, 500 mg, 10% w/w).

-

Deuterium Source Addition: Add deuterium oxide (D₂O, 99.9 atom % D, 50 mL).

-

Reaction Setup: Seal the reactor securely. Purge the headspace three times with inert nitrogen gas, followed by three purges with high-purity deuterium gas (D₂).

-

Reaction Conditions: Pressurize the reactor to 10 bar with D₂ gas. Begin stirring and heat the reactor to 200 °C. Maintain these conditions for 48 hours.

-

Cooldown and Workup: Cool the reactor to room temperature and carefully vent the excess pressure. Filter the reaction mixture through a pad of celite to remove the Pt/C catalyst, washing the filter cake with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine all organic extracts.

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude deuterated decanoic acid. The crude product should be taken forward for purification.

Protocol 2: Purification by Preparative RP-HPLC

-

Sample Preparation: Dissolve the crude deuterated decanoic acid in a minimal amount of the mobile phase (e.g., 90% acetonitrile / 10% water).

-

Chromatographic Conditions:

-

Column: C18, 10 µm particle size, 250 x 21.2 mm

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: Start at 70% B, ramp to 100% B over 20 minutes, hold at 100% B for 5 minutes.

-

Flow Rate: 18 mL/min

-

Detection: ELSD or fraction collection based on time.

-

-

Fraction Collection: Collect fractions corresponding to the main product peak.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator followed by high vacuum) to yield the final, highly purified deuterated decanoic acid.

Protocol 3: QC by GC-MS for Isotopic Enrichment

-

Derivatization to FAME: To ~1 mg of the purified product in a vial, add 1 mL of 2% sulfuric acid in methanol. Seal the vial and heat at 60 °C for 1 hour. Cool, add 1 mL of saturated sodium chloride solution, and 1 mL of hexane. Vortex and allow the layers to separate. Analyze the upper hexane layer.

-

GC-MS Conditions:

-

GC Column: DB-5ms or equivalent (30 m x 0.25 mm)

-

Inlet Temperature: 250 °C

-

Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.

-

MS: Electron Ionization (EI) at 70 eV. Scan range m/z 50-300.

-

-

Analysis: Acquire the mass spectrum for the peak corresponding to decanoic acid methyl ester. Compare the molecular ion cluster to that of an unlabeled standard to confirm the mass shift and calculate the isotopic enrichment based on the relative intensities of the isotopologue peaks.

Conclusion

The synthesis and purification of high-purity deuterated decanoic acid is a multi-step process that demands careful selection of methodology and rigorous quality control. While catalytic exchange offers a route to perdeuteration and synthesis from precursors provides labeling specificity, both require robust purification strategies, with preparative HPLC being the method of choice for achieving the highest chemical purity. The validation of the final product through a combination of mass spectrometry and NMR is essential to guarantee both the isotopic enrichment and structural integrity required for demanding research applications. This guide provides the foundational knowledge for researchers to confidently produce and utilize this critical scientific tool.

References

- Rhee, M. S., et al. (1995). Measurements of fatty acid synthesis by incorporation of deuterium from deuterated water. Analytical Biochemistry.

-

Fernández-García, P., et al. (2020). Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide. Journal of Visualized Experiments. Available at: [Link]

- Kawabata, T., et al. (1998). Process for the preparation of a deuterated compound. Google Patents (US5733984A).

-

Zhang, Y., et al. (2020). Preparation and Characterization of Decanoic Acid-Lauric Acid-Stearic Acid Ternary Eutectic Mixture/Expanded Graphene Composite Phase Change Material with a Low Eutectic Temperature. ResearchGate. Available at: [Link]

-

BUCHI. Purification of lipids. Buchi.com. Available at: [Link]

-

González-Antuña, A., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

-

PrepChem. Synthesis of decanoic acid. PrepChem.com. Available at: [Link]

-

Wang, H., et al. (2024). Access to N-α-deuterated amino acids and DNA conjugates via Ca(II)-HFIP-mediated reductive deutero-amination of α-oxo-carbonyl compounds. Nature Communications. Available at: [Link]

-

Hartler, J., et al. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites. Available at: [Link]

-

Nishikawa, K., et al. (2023). Photocatalytic decarboxylative deuteration of lauric acid with heavy water for sustainable synthesis of deuterated alkanes. Catalysis Science & Technology. Available at: [Link]

- Li, J., et al. (2017). Preparation method for deuterated compound. Google Patents (WO2017045648A1).

-

Kamphorst, J. J., et al. (2014). An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells. Journal of Lipid Research. Available at: [Link]

-

Tadinada, S. M., et al. (2013). Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS. Journal of Lipid Research. Available at: [Link]

-

Vishwanathan, K., et al. (2016). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Available at: [Link]

-

Koussoroplis, A.-M., et al. (2016). A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS. Marine Drugs. Available at: [Link]

-

Emken, E. A., et al. (1992). Measurement of the metabolic interconversion of deuterium-labeled fatty acids by gas chromatography/mass spectrometry. Journal of Lipid Research. Available at: [Link]

-

González-Antuña, A., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. ResearchGate. Available at: [Link]

-

da Silva, P. B., et al. (2023). Palbociclib Capsule: A Bioequivalence Study in Healthy Subjects Under Fed Conditions to Compare Two Formulations. Pharmaceutics. Available at: [Link]

Sources

- 1. isotope.com [isotope.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Measurement of the metabolic interconversion of deuterium-labeled fatty acids by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US5733984A - Process for the preparation of a deuterated compound - Google Patents [patents.google.com]

- 5. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]

- 6. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurements of fatty acid synthesis by incorporation of deuterium from deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Purification of lipids | Buchi.com [cloud.infohub.buchi.com]

- 11. mdpi.com [mdpi.com]

- 12. Analytical Methods to Quantify Free Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 13. researchgate.net [researchgate.net]

- 14. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

physical characteristics of Decanoic-2,2-D2 acid

An In-depth Technical Guide to the Physical Characteristics of Decanoic-2,2-D2 Acid

Authored by: A Senior Application Scientist

Abstract

Decanoic-2,2-D2 acid, a deuterated isotopologue of capric acid, is a crucial tool in metabolic research and drug development. Its utility is fundamentally linked to its distinct physical and chemical properties imparted by the substitution of two protium atoms with deuterium at the α-carbon position. This guide provides a comprehensive technical overview of the core , offering both theoretical expectations and practical methodologies for its characterization. The content herein is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this stable isotope-labeled compound.

Introduction: The Significance of α-Deuteration in Fatty Acids

The strategic replacement of hydrogen with its heavier, stable isotope deuterium (²H or D) is a powerful technique in the chemical and biomedical sciences. In the context of fatty acids, deuteration at the α-position (C-2), as seen in Decanoic-2,2-D2 acid, is particularly significant. This position is directly adjacent to the carboxyl functional group, a site of numerous enzymatic reactions, including oxidation and chain elongation. The increased mass of deuterium and the consequently stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can introduce a kinetic isotope effect (KIE). The KIE can slow down metabolic processes involving the cleavage of this bond, making deuterated compounds like Decanoic-2,2-D2 acid invaluable as metabolic tracers and as potential therapeutics with altered pharmacokinetic profiles. A thorough understanding of its fundamental physical characteristics is the bedrock of its effective application.

Molecular Profile and Comparative Analysis

The introduction of two deuterium atoms results in a predictable increase in the molecular weight of Decanoic-2,2-D2 acid compared to its non-deuterated counterpart. This mass difference is the most direct and easily verifiable consequence of the isotopic labeling.

| Property | Decanoic Acid (Unlabeled) | Decanoic-2,2-D2 Acid |

| Molecular Formula | C₁₀H₂₀O₂ | C₁₀H₁₈D₂O₂ |

| Molecular Weight | 172.26 g/mol | 174.28 g/mol |

| Exact Mass | 172.14633 g/mol | 174.15888 g/mol |

This seemingly minor change in mass has subtle but important consequences for other physical properties, as detailed in the subsequent sections.

Caption: Standardized workflow for the NMR analysis of Decanoic-2,2-D2 Acid.

Mass Spectrometry (MS)

Mass spectrometry provides an unambiguous determination of the molecular weight and is crucial for assessing isotopic enrichment.

-

Expected Mass: The molecular ion peak ([M]⁺ or [M-H]⁻ depending on the ionization mode) will be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of 174.28. This is two mass units higher than the 172.26 m/z for unlabeled decanoic acid.

-

Isotopic Purity: The relative intensities of the peaks at m/z 172, 173, and 174 can be used to calculate the isotopic purity of the sample.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Mass Analysis: Acquire the mass spectrum in the appropriate mass range.

-

Data Interpretation: Identify the molecular ion peak and compare its m/z value with the theoretical value. Analyze the isotopic cluster to determine the level of deuteration.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying functional groups and the presence of the C-D bond.

-

C-D Stretch: The most significant feature will be the appearance of C-D stretching vibrations in the region of 2100-2250 cm⁻¹. This is at a lower frequency than the C-H stretching vibrations (2850-3000 cm⁻¹) due to the heavier mass of deuterium.

-

Other Key Stretches: The characteristic broad O-H stretch of the carboxylic acid will be present from ~2500-3300 cm⁻¹, and the strong C=O stretch will appear around 1700-1725 cm⁻¹.

Conclusion

The are well-defined and predictable based on the known properties of decanoic acid and the established principles of isotopic substitution. The primary distinguishing features are its increased molecular weight and its unique spectroscopic fingerprints, particularly in NMR, MS, and IR analysis. The experimental protocols provided in this guide offer a robust framework for the verification of the identity, purity, and isotopic enrichment of this important research compound, ensuring data integrity and facilitating its effective use in scientific investigation.

References

-

PubChem. Decanoic acid. National Center for Biotechnology Information. [Link]

Technical Monograph: Decanoic-2,2-D2 Acid (CAS 62716-49-8)

Content Type: Technical Reference & Application Guide Subject: Isotope-Labeled Medium-Chain Fatty Acids in Bioanalysis and Metabolic Profiling

Executive Summary: The Strategic Value of Alpha-Deuteration

Decanoic-2,2-D2 acid (CAS 62716-49-8) is a stable isotope-labeled analog of capric acid (decanoic acid), distinguished by the substitution of two hydrogen atoms with deuterium at the alpha-carbon (C2) position.[1][2][3] This specific isotopic modification renders the molecule indispensable for two distinct high-value applications in pharmaceutical research:

-

Precision Internal Standard (IS): In quantitative lipidomics and DMPK (Drug Metabolism and Pharmacokinetics) studies, it serves as an ideal surrogate for decanoic acid, correcting for ionization suppression and extraction variability in LC-MS/GC-MS workflows.

-

Mechanistic Probe for

-Oxidation: The C2 position is the site of the initial dehydrogenation step in mitochondrial

Chemical & Physical Characterization[1][2][4][5][6][7]

Identity & Properties Table

| Property | Specification |

| Chemical Name | Decanoic-2,2-d2 acid |

| Synonyms | Capric acid-2,2-d2; |

| CAS Number | 62716-49-8 |

| Molecular Formula | |

| Molecular Weight | 174.28 g/mol (approx.[1][2][3] +2.01 Da shift from unlabeled) |

| Isotopic Purity | Typically |

| Appearance | Low-melting white crystalline solid or colorless liquid |

| Melting Point | ~31–32 °C (Similar to unlabeled standard) |

| Solubility | Soluble in Ethanol, DMSO, DMF, Chloroform; Sparingly soluble in water |

| pKa | ~4.9 (Carboxylic acid) |

Mechanistic Insight: The Kinetic Isotope Effect (KIE)

The utility of Decanoic-2,2-D2 extends beyond simple mass-tagging. It is a functional probe of mitochondrial function.[4]

The Alpha-Carbon "Gatekeeper"

In fatty acid metabolism, the rate-limiting step of

-

Mechanism: The C-D bond is stronger than the C-H bond (bond dissociation energy is higher due to the lower zero-point energy of deuterium).

-

Result: Breaking the C-D bond at the C2 position requires more activation energy.[4] This results in a Primary Kinetic Isotope Effect (KIE) , typically ranging from

. -

Application: By comparing the oxidation rate of Decanoic-2,2-D2 vs. unlabeled Decanoic acid, researchers can determine if the dehydrogenation step is rate-limiting in a specific disease model or drug interaction study.

Visualization: Metabolic Blockade via Deuteration[4]

Figure 1: The Primary Kinetic Isotope Effect (KIE) at the MCAD enzymatic step. The presence of Deuterium at C2 inhibits the abstraction of the alpha-proton, slowing the metabolic flux.

Experimental Protocol: LC-MS/MS Bioanalysis

When quantifying medium-chain fatty acids (MCFAs) in plasma or brain tissue (relevant for epilepsy research), Decanoic-2,2-D2 is the gold-standard Internal Standard (IS).

Why D2?

While D3 (methyl) or D9 variants exist, D2 at the alpha position is often preferred because:

-

Stability: Alpha-protons can exchange, but under neutral/acidic extraction conditions, the label is stable.

-

Chromatographic Co-elution: The D2 analog elutes almost identically to the analyte, ensuring it experiences the exact same matrix effects (ion suppression/enhancement) at the electrospray source.

Workflow: Plasma Extraction & Quantification

Reagents:

Step-by-Step Methodology:

-

IS Spiking:

-

Protein Precipitation / Extraction:

-

LC-MS/MS Parameters (Negative Mode):

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: (A) Water + 0.01% Acetic Acid; (B) Acetonitrile + 0.01% Acetic Acid.

-

Ionization: ESI Negative Mode (

).[4] -

MRM Transitions:

-

Analyte (Decanoic):

171.1 -

IS (Decanoic-D2):

173.1

-

-

-

Data Analysis:

Visualization: Analytical Workflow

Figure 2: Analytical workflow utilizing Decanoic-2,2-D2 as an internal standard to normalize matrix effects.

Synthesis & Stability Considerations

Synthesis Route (Alpha-Exchange)

The synthesis of Decanoic-2,2-D2 typically utilizes the acidity of the alpha-protons in the carboxylic acid precursor.

-

Reagents: Decanoic acid,

(Heavy Water), and a base (e.g., NaOD). -

Process: High-temperature reflux allows the exchange of the labile alpha-hydrogens with deuterium from the solvent.[4]

-

Acidification: Quenching with deuterated acid (DCl) yields the free fatty acid.[4]

Handling & Storage (Critical)

-

H-D Exchange Risk: While C-D bonds are stable, the alpha-position is slightly acidic. Prolonged exposure to strong bases or high temperatures in protic solvents (water/methanol) can lead to back-exchange (loss of D, gain of H).

-

Storage: Store neat at -20°C.

-

Solution Stability: Solutions in aprotic solvents (DMSO, Acetonitrile) are stable. Avoid storing in water/methanol mixtures for extended periods (weeks) without re-verifying isotopic purity.[4]

References

-

Cayman Chemical. (n.d.).[4] Decanoic Acid-d2 Product Information. Retrieved from

-

PubChem. (n.d.).[1][4] Decanoic-2,2-d2 acid (Compound Summary CID 12209362).[1] National Library of Medicine.[4] Retrieved from

-

Pirali, T., et al. (2019).[6][7] Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(11), 5276–5297.

-

Larodan. (n.d.).[4] Decanoic-2,2-D2 acid Product Sheet. Retrieved from

-

Chang, P., et al. (2016). Seizure control by decanoic acid through direct AMPA receptor inhibition.[4] Brain, 139(2), 431–443. (Contextual reference for Decanoic Acid mechanism).

Sources

- 1. Decanoic-2,2-D2 acid | C10H20O2 | CID 12209362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. larodan.com [larodan.com]

- 3. decanoic acid suppliers USA [americanchemicalsuppliers.com]

- 4. researchgate.net [researchgate.net]

- 5. Capric acid - Wikipedia [en.wikipedia.org]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biojiva.com [biojiva.com]

Metabolic Fate of Decanoic-2,2-D2 Acid In Vivo: A Senior Application Scientist's Guide

An In-Depth Technical Guide for Researchers

Abstract: The use of stable isotope-labeled compounds is a cornerstone of modern metabolic research, enabling the precise tracking of substrates through complex biochemical networks. This guide provides an in-depth examination of the in vivo metabolic fate of Decanoic-2,2-D2 acid, a deuterated medium-chain fatty acid (MCFA). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocol listing to explain the causal biochemistry, the rationale behind experimental design, and the interpretation of outcomes. We will explore the absorption, distribution, metabolism, and excretion (ADME) of this tracer, with a special focus on the kinetic isotope effect (KIE) introduced by deuterium labeling at the C-2 position and its implications for the rate-limiting steps of β-oxidation.

Introduction: The Utility of Deuterated Medium-Chain Fatty Acids

Medium-chain fatty acids (MCFAs), with aliphatic tails of 6-12 carbon atoms, are unique dietary lipids characterized by their rapid absorption and metabolism.[1][2] Unlike long-chain fatty acids, MCFAs are absorbed directly into the portal vein and transported to the liver, where they are readily catabolized for energy.[3][4] Decanoic acid (C10), a 10-carbon saturated fatty acid, is a key MCFA that serves as a significant energy substrate and has been investigated for various therapeutic applications, including in ketogenic diets and for its potential to modulate cellular signaling.[5][6][7]

The introduction of stable isotopes, such as deuterium (²H or D), into metabolic substrates provides a powerful, non-radioactive method for tracing their in vivo pathways.[8] Deuterium Metabolic Imaging (DMI) and mass spectrometry-based techniques allow for the sensitive detection and quantification of labeled molecules and their downstream metabolites, offering a dynamic view of metabolic flux.[9][10]

This guide focuses specifically on Decanoic-2,2-D2 acid . The placement of two deuterium atoms at the alpha-carbon (C-2) is a deliberate experimental choice designed to probe the initial, rate-limiting enzymatic step of fatty acid catabolism. Understanding the metabolic journey of this molecule requires a grasp of both fatty acid oxidation and the predictable biochemical consequences of isotopic substitution.

Section 1: Absorption, Distribution, and Cellular Uptake

The metabolic journey of orally administered Decanoic-2,2-D2 acid begins in the small intestine.

-

Absorption: MCFAs are rapidly hydrolyzed from triglycerides by lipases. Due to their relatively high water solubility, they are absorbed directly into the enterocytes and pass into the portal circulation, bound to albumin, for transport to the liver.[3] This process is significantly faster than that for long-chain fatty acids, which require packaging into chylomicrons for transport through the lymphatic system.[4]

-

Distribution: The primary destination for absorbed decanoic acid is the liver, which extracts a significant portion on the first pass. However, it is also distributed to other tissues with high energy demands, such as the heart, skeletal muscle, and kidneys, which can readily utilize it for fuel.[11]

-

Cellular Uptake and Activation: Upon reaching a target cell, decanoic acid can diffuse across the plasma membrane.[3] Before it can be metabolized, it must be activated. This occurs in the cytoplasm, where the enzyme acyl-CoA synthetase attaches a coenzyme A (CoA) molecule to the fatty acid, an ATP-dependent process.[12]

Decanoic-2,2-D2-acid + ATP + CoA-SH → Decanoyl-2,2-D2-CoA + AMP + PPi

This newly formed Decanoyl-2,2-D2-CoA is now primed for transport into the mitochondria for catabolism. Unlike long-chain fatty acyl-CoAs, which require the carnitine shuttle to cross the inner mitochondrial membrane, medium-chain acyl-CoAs can diffuse more readily into the mitochondrial matrix.[13]

Section 2: The Core Catabolic Engine: Mitochondrial β-Oxidation

The primary pathway for fatty acid catabolism is β-oxidation, a four-step spiral process occurring in the mitochondrial matrix that sequentially shortens the fatty acyl-CoA chain by two carbons, producing acetyl-CoA, NADH, and FADH₂.[14][15]

The Four Steps of the β-Oxidation Spiral:

-

Dehydrogenation: Acyl-CoA dehydrogenase creates a double bond between the α- and β-carbons (C2 and C3). This reaction is FAD-dependent.

-

Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming a hydroxyl group on the β-carbon.

-

Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group. This reaction is NAD⁺-dependent.

-

Thiolysis: Thiolase cleaves the β-ketoacyl-CoA, releasing a two-carbon acetyl-CoA molecule and a fatty acyl-CoA that is two carbons shorter.

This cycle repeats until the entire fatty acid chain is converted into acetyl-CoA molecules.[12]

Section 3: The Deuterium Difference: The Kinetic Isotope Effect at C-2

The strategic placement of deuterium at the C-2 position of decanoic acid directly probes the very first step of β-oxidation. This is where the concept of the Kinetic Isotope Effect (KIE) becomes paramount.

Causality Behind the KIE: The covalent bond between carbon and deuterium (C-D) is stronger and has a lower vibrational energy than the bond between carbon and protium (C-H). Consequently, more energy is required to break a C-D bond.[16] Chemical reactions that involve the cleavage of this bond in their rate-determining step will proceed more slowly when deuterium is substituted for hydrogen.[16][17]

Impact on Acyl-CoA Dehydrogenase: The first step of β-oxidation involves the enzyme acyl-CoA dehydrogenase , which abstracts hydrogen atoms from both the α-carbon (C-2) and the β-carbon (C-3) to form a double bond.[14] For Decanoyl-2,2-D2-CoA, the enzyme must break a C-D bond at the C-2 position.

-

Predicted Outcome: The rate of this initial dehydrogenation step is expected to be significantly slower for Decanoyl-2,2-D2-CoA compared to its non-deuterated counterpart. This will act as a metabolic bottleneck, reducing the overall flux through the β-oxidation pathway. The magnitude of this effect provides valuable information about the kinetics and mechanism of the acyl-CoA dehydrogenase enzyme in a physiological setting.

Diagram: β-Oxidation of Decanoic-2,2-D2 Acid

The following diagram illustrates the β-oxidation spiral, highlighting the specific step impacted by the deuterium labeling.

Caption: The β-oxidation pathway for Decanoyl-2,2-D2-CoA.

Section 4: Tracing the Fragments - Fates of Labeled Metabolites

The catabolism of Decanoyl-2,2-D2-CoA yields deuterated products that can be traced into other central metabolic pathways.

-

[2-D]-Acetyl-CoA: The first cycle of β-oxidation releases acetyl-CoA with one deuterium atom. This labeled acetyl-CoA can enter several pathways:

-

TCA Cycle: It can condense with oxaloacetate to form citrate, introducing the deuterium label into the tricarboxylic acid cycle. The label may be retained in intermediates like glutamate/glutamine or lost to water in subsequent steps.[18]

-

Ketogenesis: In the liver, particularly during fasting or high-fat feeding, acetyl-CoA is converted into ketone bodies (acetoacetate, β-hydroxybutyrate), which will carry the deuterium label and can be exported to other tissues as fuel.

-

De Novo Lipogenesis: The deuterium can be incorporated into newly synthesized fatty acids and cholesterol, although this is less likely under conditions favoring fatty acid oxidation.

-

-

Chain-Shortened Acyl-CoAs: The remaining fatty acyl-CoA (e.g., Octanoyl-2-D-CoA) re-enters the β-oxidation spiral. Note that after the first cycle, only one deuterium remains at the C-2 position. This process continues, releasing additional labeled acetyl-CoA molecules.

Diagram: Metabolic Fates of [2-D]-Acetyl-CoA

Caption: Potential downstream metabolic pathways for the labeled acetyl-CoA.

Section 5: In Vivo Study Design & Self-Validating Protocols

A robust in vivo study requires careful planning from animal handling to data analysis. The following protocols are designed to be self-validating by incorporating control groups and multiple time points.

Experimental Workflow Diagram

Caption: A comprehensive workflow for an in vivo tracer study.

Protocol 1: Animal Study and Sample Collection

-

1. Animal Model: C57BL/6J mice (n=5-8 per group/time point) are a standard choice. House animals with a 12-h light/dark cycle and provide ad libitum access to standard chow and water.

-

2. Acclimatization & Fasting: Allow at least one week for acclimatization. Prior to dosing, fast the animals for 4-6 hours to deplete glycogen stores and upregulate fatty acid oxidation.[11]

-

3. Grouping:

-

Group A (Control): Vehicle control (e.g., corn oil).

-

Group B (Tracer): Decanoic-2,2-D2 acid dissolved in vehicle.

-

-

4. Dosing: Administer the compound via oral gavage at a dose of ~500 mg/kg.

-

5. Sample Collection: Collect samples at multiple time points (e.g., 0, 15, 30, 60, 120, 240 minutes) post-administration.

-

Blood: Collect via tail vein or cardiac puncture (terminal) into EDTA-coated tubes. Immediately centrifuge at 2000 x g for 15 min at 4°C to separate plasma.

-

Tissues: At terminal time points, perfuse animals with saline and rapidly excise tissues of interest (liver, heart, skeletal muscle, brain). Flash-freeze in liquid nitrogen.

-

Storage: Store all plasma and tissue samples at -80°C until analysis.

-

Protocol 2: LC-MS/MS Analysis of Labeled Metabolites

-

1. Metabolite Extraction:

-

Plasma: Use protein precipitation. Add 4 volumes of ice-cold methanol to 1 volume of plasma. Vortex and centrifuge at 14,000 x g for 10 min at 4°C. Collect the supernatant.

-

Tissues: Homogenize ~50 mg of frozen tissue in a methanol/water solution. Perform a liquid-liquid extraction (e.g., using the Folch method with chloroform) to separate polar and lipid fractions.

-

-

2. LC Separation: Use a hydrophilic interaction liquid chromatography (HILIC) column for polar metabolites (TCA intermediates, amino acids) and a C18 reverse-phase column for lipids (fatty acids, acyl-CoAs).

-

3. MS Detection: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in negative ion mode for most organic acids.

-

4. Data Acquisition: Use a targeted approach with a pre-defined inclusion list of expected labeled metabolites (M+1, M+2 isotopologues) to ensure sensitive detection.[9]

-

5. Self-Validation: The inclusion of non-labeled standards in each run validates retention times and fragmentation patterns. The vehicle control group establishes the baseline natural abundance of isotopes, against which the enrichment in the tracer group is measured.

Section 6: Data Interpretation & Expected Outcomes

Analysis of the data will provide a quantitative picture of the metabolic fate of Decanoic-2,2-D2 acid.

Expected Quantitative Results:

-

Slower Disappearance of Parent Compound: The plasma concentration of Decanoic-2,2-D2 acid is expected to decrease more slowly than its non-deuterated analog due to the KIE on its catabolism.

-

Reduced Rate of Appearance of Downstream Metabolites: The appearance of labeled chain-shortened fatty acids (e.g., octanoic acid) and terminal products (e.g., labeled β-hydroxybutyrate) will be delayed and potentially blunted.

-

Isotopologue Distribution: Analysis will reveal the extent to which deuterium is incorporated into various metabolic pools over time.

Table 1: Hypothetical Pharmacokinetic & Metabolic Data

| Parameter | Decanoic Acid (Control) | Decanoic-2,2-D2 Acid (Tracer) | Rationale for Difference |

| Plasma Half-Life (t½) | ~30 min | ~45 min | KIE slows catabolism, reducing clearance. |

| Peak Plasma [C8-FA] | 60 min | 90 min | Slower β-oxidation delays production of C8. |

| Peak Plasma [D-BHB] | 90 min | 120 min | Delayed production of labeled acetyl-CoA. |

| % Deuterium in Glutamate | N/A | 5% at 2 hours | Labeled acetyl-CoA enters the TCA cycle. |

Conclusion

Decanoic-2,2-D2 acid is more than a simple tracer; it is a sophisticated tool for probing the kinetics of fatty acid oxidation in vivo. The deuterium label at the C-2 position introduces a predictable kinetic isotope effect, slowing the initial dehydrogenation step of β-oxidation. This allows researchers to quantify the flux through this critical energy-producing pathway and observe the downstream distribution of metabolic fragments with high precision. By combining careful in vivo experimental design with high-resolution analytical techniques like LC-MS/MS, scientists can gain unparalleled insights into the dynamic regulation of lipid metabolism in both healthy and diseased states. This guide provides the foundational principles and practical protocols to empower researchers to effectively utilize this powerful investigative molecule.

References

- Decanoic Acid Stimulates Autophagy in D. discoideum - PMC - NIH. (2021).

- Deuterium Metabolic Imaging – Back to the Future - PMC. (n.d.).

- Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods. (n.d.). MDPI.

- Decanoic acid - chemeurope.com. (n.d.). Chemeurope.com.

- Fatty acid β-oxid

- Oxidation of Fatty Acids. (2024). Chemistry LibreTexts.

- Biochemistry, Fatty Acid Oxidation. (2023).

- Fatty Acid beta-Oxid

- Beta oxid

- Beta Oxidation of Fatty Acid: Steps, Uses, Diagram. (2023). Microbe Notes.

- Peroxisomes can oxidize medium- and long-chain fatty acids through a pathway involving ABCD3 and HSD17B4. (n.d.).

- In-vivo tracking of deuterium metabolism in mouse organs using LC-MS/MS. (2024). PubMed.

- Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver. (2024). PubMed Central.

- Lipidomics Reveals Dramatic Physiological Kinetic Isotope Effects during the Enzymatic Oxygenation of Polyunsaturated F

- Capric acid - Wikipedia. (n.d.). Wikipedia.

- Metabolic consequences of cellular exposure to decanoic acid. (n.d.). UCL Discovery.

- Advanced methods in deuterium metabolic imaging. (2024).

- Long-Term Moderate Increase in Medium-Chain Fatty Acids Intake Enhances Muscle Metabolism and Function in Mice. (n.d.). MDPI.

- Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders. (n.d.). PubMed.

- Isotope effect on lipid peroxid

- Metabolic Astrocytic Support with Decanoic Acid Enhances Energy Metabolism in Alzheimer's Disease Models. (n.d.). MDPI.

- Triglycerides of medium-chain fatty acids: a concise review - PMC. (2022).

- DECANOIC ACID - Ataman Kimya. (n.d.).

Sources

- 1. Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 2. Medium-chain triglyceride - Wikipedia [en.wikipedia.org]

- 3. Long-Term Moderate Increase in Medium-Chain Fatty Acids Intake Enhances Muscle Metabolism and Function in Mice [mdpi.com]

- 4. Triglycerides of medium-chain fatty acids: a concise review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Decanoic Acid Stimulates Autophagy in D. discoideum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic consequences of cellular exposure to decanoic acid - UCL Discovery [discovery.ucl.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In-vivo tracking of deuterium metabolism in mouse organs using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. aocs.org [aocs.org]

- 14. Beta oxidation - Wikipedia [en.wikipedia.org]

- 15. microbenotes.com [microbenotes.com]

- 16. Isotope effect on lipid peroxidation - Wikipedia [en.wikipedia.org]

- 17. Lipidomics Reveals Dramatic Physiological Kinetic Isotope Effects during the Enzymatic Oxygenation of Polyunsaturated Fatty Acids Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Decanoic-2,2-D2 Acid as an Internal Standard for Quantitative GC-MS Profiling of Medium-Chain Fatty Acids

This Application Note is structured to provide a rigorous, field-ready protocol for the use of Decanoic-2,2-D2 acid as an internal standard in GC-MS workflows. It addresses the specific mechanistic behavior of the isotope during fragmentation and chromatographic separation.

Executive Summary

Decanoic acid (C10:0), a medium-chain fatty acid (MCFA), is a critical biomarker in metabolic profiling and drug development, particularly for ketogenic therapeutics and mitochondrial disorder studies. Accurate quantification in complex biological matrices (plasma, cell culture media) is often compromised by matrix effects and extraction losses.

This guide details the deployment of Decanoic-2,2-D2 acid (Deuterated Capric Acid) as a stable isotope-labeled internal standard (SIL-IS). Unlike fully deuterated analogs (e.g., d19), the d2-analog offers a cost-effective yet mechanistically robust solution. This protocol leverages the McLafferty rearrangement to generate a distinct mass shift (+2 Da) in the base peak, ensuring interference-free quantitation.

Technical Principle & Mechanistic Insight

The Deuterium Isotope Effect in Mass Spectrometry

The selection of Decanoic-2,2-D2 is not arbitrary; it exploits specific fragmentation physics in Electron Ionization (EI).

-

Derivatization: Fatty acids are non-volatile and must be converted to Fatty Acid Methyl Esters (FAMEs) prior to GC analysis. Decanoic-2,2-D2 acid becomes Methyl Decanoate-2,2-D2 .

-

Fragmentation (McLafferty Rearrangement): In FAMEs, the dominant fragmentation pathway is the McLafferty rearrangement.[1] This mechanism involves the transfer of a

-hydrogen to the carbonyl oxygen, followed by cleavage of the-

Analyte (Native Methyl Decanoate): The fragment formed is the resonance-stabilized radical cation

at m/z 74 . -

Internal Standard (Methyl Decanoate-2,2-D2): The deuterium atoms are located at the

-carbon (C2). Since the C2 carbon is retained in the McLafferty fragment, the resulting ion is -

Result: A clean mass shift from m/z 74

m/z 76 .

-

Chromatographic Behavior (Inverse Isotope Effect)

Deuterated compounds typically exhibit a slightly lower retention time (

-

Observation: Methyl Decanoate-2,2-D2 will elute slightly earlier (0.02 – 0.05 min) than native Methyl Decanoate on polar wax columns. This separation confirms the identity of the IS peak.

Visualization of Workflow & Mechanism

Figure 1: Analytical Workflow

Caption: Step-by-step IDMS workflow ensuring the Internal Standard equilibrates with the matrix before extraction.

Figure 2: McLafferty Fragmentation Mechanism

Caption: Mechanistic origin of the mass shift. The alpha-carbons (C2) bearing the deuterium atoms are retained in the charged fragment.

Detailed Experimental Protocol

Materials & Reagents[2]

-

Analyte: Decanoic Acid (Standard).

-

Internal Standard: Decanoic-2,2-D2 Acid (98% atom D).

-

Derivatization Reagent: 14% Boron Trifluoride (

) in Methanol (Sigma-Aldrich). -

Extraction Solvent: Isooctane (HPLC Grade).

-

Column: DB-WAX UI or equivalent (30m x 0.25mm x 0.25µm).

Preparation of Standards

-

Stock IS Solution: Dissolve Decanoic-2,2-D2 acid in methanol to a concentration of 1.0 mg/mL . Store at -20°C.

-

Working IS Solution: Dilute Stock IS to 50 µg/mL in methanol.

-

Note: The concentration of the IS should be within the middle 50% of the expected analyte concentration range to minimize response factor errors.

-

Sample Preparation (Extraction & Derivatization)

Critical Step: The IS must be added before any extraction to account for recovery losses.

-

Spiking: Aliquot 100 µL of sample (plasma/media) into a glass tube. Add 10 µL of Working IS Solution . Vortex for 10 seconds. Equilibrate for 5 mins.

-

Acidification: Add 100 µL of 1M HCl to protonate fatty acids (enhancing extraction efficiency).

-

LLE Extraction: Add 2 mL Isooctane. Vortex vigorously for 1 min. Centrifuge at 3000 x g for 5 min.

-

Transfer: Transfer the upper organic layer to a clean glass vial. Evaporate to dryness under a gentle stream of Nitrogen (

) at 40°C. -

Derivatization (Methylation):

-

Add 500 µL of 14%

-Methanol to the dried residue. -

Cap tightly and incubate at 60°C for 15 minutes .

-

Chemistry: This converts free fatty acids into FAMEs.

-

-

Quench & Re-extraction:

-

Cool to room temperature.

-

Add 500 µL of Saturated NaCl solution and 1 mL of Hexane.

-

Vortex and centrifuge.

-

Transfer the top Hexane layer (containing FAMEs) to a GC autosampler vial.

-

GC-MS Instrument Parameters

| Parameter | Setting | Rationale |

| Inlet Temp | 250°C | Ensures rapid volatilization of FAMEs. |

| Injection Mode | Split (10:1) | Prevents column overload; improves peak shape. |

| Carrier Gas | Helium, 1.0 mL/min | Constant flow for stable retention times. |

| Oven Program | 50°C (1 min) | Slow ramp separates C10 from C8/C12 and matrix. |

| Transfer Line | 250°C | Prevents condensation before MS. |

| Source Temp | 230°C | Standard EI source temperature. |

| Acquisition | SIM Mode | Selected Ion Monitoring maximizes sensitivity. |

SIM Table Settings:

-

Group 1 (6.00 - 9.00 min):

-

Target: Methyl Decanoate (Analyte)

m/z 74.0 (Quant), 87.0 (Qual), 143.0 (Qual). -

Target: Methyl Decanoate-2,2-D2 (IS)

m/z 76.0 (Quant), 89.0 (Qual). -

Dwell Time: 50-100 ms per ion.

-

Data Analysis & Validation

Identification Criteria

-

Retention Time: The IS peak (m/z 76) must elute within

0.05 min of the Analyte peak (m/z 74). Expect the IS to be slightly earlier (Inverse Isotope Effect). -

Ion Ratio: For the analyte, the ratio of m/z 74 to m/z 87 should match the reference standard within

20%.

Quantification Calculation

Use the Response Factor (RF) method. Do not assume RF = 1.0 even for isotopes.

Calculate the concentration of the unknown sample (

Validation Parameters (Acceptance Criteria)

-

Linearity:

over the range 1 µM – 200 µM. -

Recovery: 85% – 115% (assessed by spiking pre- vs. post-extraction).

-

Precision: CV < 5% for intra-day replicates.

Troubleshooting & Pitfalls

| Issue | Probable Cause | Corrective Action |

| Low IS Recovery | Incomplete derivatization or evaporation loss. | Ensure reaction vials are sealed tight during heating. Do not over-dry the hexane extract (volatile losses). |

| Peak Tailing | Active sites in liner or column. | Replace GC inlet liner; trim 10cm from column guard. |

| Interference at m/z 76 | Co-eluting matrix contaminant. | Check blank plasma. If interference exists, use m/z 89 (less intense but specific) as the IS quantifier. |

| Scrambling (H/D Exchange) | Harsh acidic conditions. |

References

-

McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry. Link

-

Quehenberger, O., et al. (2011). Lipidomics reveals a remarkable diversity of lipids in human plasma. Journal of Lipid Research. Link

-

Schuhmann, K., et al. (2023). Isotope-labeling in situ derivatization and HS-SPME arrow GC–MS/MS for simultaneous determination of fatty acids.[2] Analytical and Bioanalytical Chemistry. Link

-

Chowdhury, K. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids.[3][4][5] Methods in Molecular Biology. Link

-

Théberge, C., et al. (2025). Underlying Mechanisms of Chromatographic H/D Isotope Effects in GC-MS. Molecules. Link

Sources

sample preparation for Decanoic-2,2-D2 acid analysis

This guide details the sample preparation and analysis of Decanoic-2,2-D2 acid (Capric acid-d2), a stable isotope-labeled medium-chain fatty acid (MCFA). It is designed for analytical chemists and metabolic researchers requiring high-precision quantification of free fatty acids (FFAs) in biological matrices.

Part 1: Core Directive & Technical Rationale

Decanoic-2,2-D2 acid serves as a critical Internal Standard (IS) for normalizing extraction efficiency and ionization variability in mass spectrometry. Its specific deuteration at the

The Scientific "Why":

-

Alpha-Proton Acidity: The C2 protons of carboxylic acids are weakly acidic (pKa ~24). While stable under neutral/acidic conditions, they are susceptible to Hydrogen-Deuterium Exchange (HDX) under alkaline conditions (e.g., saponification).

-

Critical Rule: Decanoic-2,2-D2 is recommended primarily for Free Fatty Acid (FFA) profiling. If quantifying total fatty acids (requiring alkaline hydrolysis of triglycerides), the label may be partially lost to the solvent. For total fatty acid analysis, add this IS after hydrolysis or use a chain-labeled analog (e.g., Decanoic-d19).

-

-

Matrix Partitioning: As a medium-chain fatty acid (C10), decanoic acid exhibits significant water solubility compared to long-chain analogs (e.g., Palmitic C16). Standard lipid extraction protocols (Folch/Bligh-Dyer) often result in poor recovery of MCFAs into the chloroform layer.

-

Solution: This protocol utilizes a Methyl tert-butyl ether (MTBE) extraction or Acidified Iso-octane method to maximize C10 recovery.

-

Part 2: Sample Preparation Protocols

Protocol A: LC-MS/MS Analysis (High Throughput)

Target: Quantification of Free Decanoic Acid in Plasma/Serum.

Reagents:

-

IS Stock: Decanoic-2,2-D2 acid (1 mg/mL in Ethanol).

-

Extraction Solvent: MTBE (Methyl tert-butyl ether).

-

Precipitation Agent: Methanol (cold).

-

Mobile Phase Modifier: Ammonium Acetate (10 mM) in water/Acetonitrile.

Step-by-Step Workflow:

-

Sample Thawing & Spiking:

-

Thaw 50 µL of plasma on ice.

-

Add 10 µL of IS Working Solution (1 µg/mL Decanoic-2,2-D2 in MeOH).

-

Why: Adding IS before any solvent ensures it tracks extraction losses.

-

-

Protein Precipitation & Lipid Release:

-

Add 225 µL of ice-cold Methanol . Vortex for 10 seconds.

-

Mechanism: Methanol disrupts lipoprotein complexes, releasing FFAs.

-

-

Matyash Extraction (Modified for MCFAs):

-

Add 750 µL of MTBE . Vortex for 10 seconds.

-

Incubate on a shaker at 4°C for 10 minutes.

-

Add 188 µL of MS-grade Water to induce phase separation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Recovery:

-

Collect the upper organic phase (MTBE) .

-

Note: Unlike Chloroform (bottom layer), MTBE is the top layer, making collection easier and reducing contamination from the protein pellet.

-

-

Reconstitution:

-

Evaporate MTBE under nitrogen at 30°C.

-

Reconstitute in 100 µL of 1:1 Methanol:Water .

-

Transfer to LC vial for ESI(-) MS/MS analysis.

-

Protocol B: GC-MS Analysis (High Sensitivity)

Target: Trace analysis using Negative Ion Chemical Ionization (NICI). Method:PFBBr Derivatization . Pentafluorobenzyl bromide (PFBBr) creates electron-capturing esters, boosting sensitivity by 100-1000x over standard FAMEs.

Reagents:

-

Derivatization Reagent: 1% PFBBr in Acetonitrile.

-

Catalyst: 1% Diisopropylethylamine (DIPEA) in Acetonitrile.

-

Extraction Solvent: Iso-octane.[1]

Step-by-Step Workflow:

-

Acidification & Extraction:

-

To 50 µL sample + IS, add 10 µL 1M HCl (Acidification protonates the carboxylate, driving it into the organic phase).

-

Extract with 200 µL Iso-octane . Vortex and centrifuge.

-

Transfer supernatant to a glass vial. Evaporate to dryness under nitrogen.

-

-

Derivatization Reaction:

-

Add 25 µL of 1% PFBBr and 25 µL of 1% DIPEA .

-

Cap tightly and incubate at Room Temperature for 20 minutes .

-

Chemistry: The carboxylate attacks the PFBBr, displacing bromide. This "soft" reaction preserves the

-deuterium label better than high-heat acidic methanolysis.

-

-

Cleanup:

-

Evaporate reagents under nitrogen.

-

Re-dissolve in 50 µL Iso-octane .

-

Inject 1 µL into GC-MS (NICI mode, Methane reagent gas).

-

Part 3: Visualization & Data

Workflow Diagram: LC-MS vs. GC-MS Pathways

Caption: Dual-track workflow for Decanoic-2,2-D2 analysis. Protocol A utilizes MTBE for broad lipid profiling (LC-MS), while Protocol B uses PFBBr derivatization for ultra-sensitive trace detection (GC-MS).

Quantitative Performance Metrics

| Parameter | LC-MS/MS (ESI-) | GC-MS (NICI-PFBBr) |

| Limit of Quantitation (LOQ) | 10 - 50 ng/mL | 0.5 - 2 ng/mL |

| Linearity (R²) | > 0.995 | > 0.998 |

| Recovery (C10) | 85 - 95% (MTBE) | 90 - 98% (Iso-octane) |

| Throughput | High (10 min/sample) | Moderate (30 min + Deriv) |

| IS Stability | Excellent | Good (Avoid high heat) |

Part 4: Quality Control & Troubleshooting

1. Isotope Contribution (Cross-Talk):

-

Issue: Natural Decanoic acid contains ~1.1% C13. High concentrations of analyte can contribute to the IS signal (M+2) if resolution is low.

-

Validation: Run a "Blanks + Analyte" sample (no IS) to measure the natural M+2 contribution. Ensure the IS concentration added is at least 5x higher than the M+2 contribution from the highest expected analyte concentration.

2. H/D Exchange Check:

-

Test: Incubate Decanoic-2,2-D2 in your extraction buffer for 4 hours. Analyze against a fresh standard.

-

Acceptance: < 5% loss of the D2 signal. If loss occurs, lower the temperature of evaporation or check for alkaline contaminants in glassware.

3. Matrix Effects (LC-MS):

-

Decanoic acid elutes early in Reverse Phase (C18). Phospholipids often co-elute, causing ion suppression.

-

Fix: Use a Diverter Valve to send the first 1-2 minutes of flow to waste, or switch to a C8 column to alter selectivity.

References

-

Matyash, V., Liebisch, G., Kurzchalia, T. V., Shevchenko, A., & Schwudke, D. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137–1146. Retrieved from [Link]

-

Lipid Maps. (n.d.). Fatty Acid Mass Spectrometry Protocol (GC-MS).[1] Retrieved from [Link]

-

Agilent Technologies. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. Application Note. Retrieved from [Link]

-

ResolveMass Laboratories. (2025). Analytical Characterization of Deuterated Compounds. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Decanoic-2,2-D2 Acid Stability & Handling

Topic: Preventing Deuterium Loss (Back-Exchange) in

Core Technical Directive

The Alpha-Position Vulnerability

The stability of Decanoic-2,2-D2 acid is governed by the acidity of the protons (or deuterons) at the C2 (

The exchange mechanism is driven by keto-enol tautomerism . In the presence of any protic source (

Mechanism of Failure (Visualized)

The following diagram illustrates the pathway by which your deuterated reagent reverts to its non-deuterated form (

Figure 1: Acid-catalyzed enolization pathway leading to H/D exchange. The Enol intermediate is the "leak" in the system where solvent protons can enter.

Troubleshooting & FAQs

Direct answers to common researcher issues.

Category A: Storage & Handling

Q: My neat material arrived frozen. Should I thaw it in a water bath? A: No. Decanoic acid (MP ~31°C) is a solid/semi-solid at room temperature. Thawing in a water bath increases the risk of condensation on the septum or cap.

-

Risk: Water introduction initiates autocatalytic exchange if trace acid is present.

-

Protocol: Allow the vial to equilibrate to room temperature inside a desiccator before opening.

Q: Can I store the material in solution? A: It is highly discouraged.

-

Why: Even aprotic solvents like DMSO or Chloroform can absorb atmospheric moisture over time. Water + trace impurities = slow exchange.

-

Recommendation: Store as neat material at 4°C or -20°C. Make fresh solutions immediately prior to use.

Category B: Solvent Selection & Formulation

Q: I need to dissolve this for an in vitro assay. Can I use Methanol or Ethanol? A: Avoid if possible. Alcohols are protic solvents.

-

The Chemistry: The hydroxyl proton of methanol (

) can exchange with the -

Alternative: Dissolve the stock in DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide). These are aprotic and do not donate protons.

Q: My protocol requires an aqueous buffer. How do I prevent exchange? A: If water is unavoidable, you must control the pH and temperature strictly.

-

Danger Zone:

(Acid catalyzed enolization) and -

Safe Zone: Maintain pH 7.0 – 7.4. At this pH, the carboxylic acid is deprotonated (Decanoate anion), and the negative charge electrostatically hinders the removal of the

-deuteron, making it kinetically more stable than the free acid form.

Category C: Analytical Artifacts

Q: My NMR spectrum shows a signal at the

-

Issue: If you used

(Methanol-d4) or -

Verification: Run the sample in

(Chloroform-d) or DMSO-

Experimental Decision Matrix

Use this logic flow to select the correct solvent system for your experiments.

Figure 2: Solvent selection decision tree to minimize H/D exchange risk.

Validated Protocol: Preparation of Stable Stock Solution

Objective: Prepare a 10 mM stock solution of Decanoic-2,2-D2 acid for cellular assays with minimal isotopic dilution.

Reagents

-

Anhydrous DMSO (Stored over molecular sieves)

-

Argon or Nitrogen gas

Procedure

-

Equilibration: Remove the Decanoic-2,2-D2 vial from cold storage and place in a desiccator for 30 minutes to reach room temperature.

-

Weighing: Rapidly weigh the required amount (e.g., 1.74 mg for 1 mL of 10 mM) into an amber glass vial.

-

Note: Amber glass prevents light-induced radical degradation, though rare for saturated fatty acids, it is Good Laboratory Practice (GLP).

-

-

Solubilization: Add Anhydrous DMSO.

-

Critical Step: Do not vortex vigorously if the headspace is air. Swirl gently.

-

-

Inerting: Flush the headspace with Argon gas for 10 seconds to displace moisture-laden air.

-

Sealing: Cap tightly with a Teflon-lined cap. Parafilm is insufficient for long-term storage; use it only as a secondary seal.

-

Usage: When diluting into aqueous media (e.g., cell culture media), perform the dilution immediately before adding to cells. Do not let the aqueous dilution sit on the bench for extended periods.

Comparative Stability Data

Estimated stability based on functional group chemistry and kinetic isotope effects.

| Condition | Solvent System | Estimated Stability ( | Risk Level |

| Neat | None (Argon atmosphere) | > 2 Years | Low |

| Stock Solution | Anhydrous DMSO | 6 Months (at -20°C) | Low |

| Stock Solution | Methanol (Protic) | Days to Weeks | High |

| Assay Media | Water/Media (pH 7.4) | Hours (< 24h) | Moderate |

| Acidic Media | 0.1 M HCl | Minutes | Critical |

Note:

References

-

Mechanism of Alpha-Exchange

-

Compound Specifics (Decanoic-2,2-D2)

-

Minimizing Back-Exchange in Analysis

- Title: Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment

- Source: Journal of the American Society for Mass Spectrometry (via NIH/PMC)

-

URL:[Link]

-

pH Effects on Fatty Acids

- Title: Subtle changes in pH affect the packing and robustness of f

- Source: Soft M

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. larodan.com [larodan.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Decanoic-2,2-D2 acid | C10H20O2 | CID 12209362 - PubChem [pubchem.ncbi.nlm.nih.gov]

calibration curve issues with Decanoic-2,2-D2 acid standards

Status: Operational Ticket Focus: Calibration Curve Failures & Signal Instability Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction

If you are experiencing non-linear calibration curves, shifting area ratios, or "disappearing" internal standards (ISTD) with Decanoic-2,2-D2 acid , you are likely encountering a specific chemical phenomenon inherent to the 2,2-labeled position. Unlike fully deuterated (d19) or carbon-labeled (

This guide moves beyond generic troubleshooting to address the mechanistic root causes of failure specific to alpha-deuterated fatty acids.

Critical Alert: The Deuterium Exchange Mechanism

The Issue: Users frequently report that their ISTD signal degrades over time, or that they see "ghost" peaks appearing in the unlabeled decanoic acid channel.

The Cause: The deuterium atoms at the C2 position (alpha to the carboxylic acid) are acidic . In the presence of protic solvents (water, methanol) and a catalyst (base or acid), these deuteriums undergo keto-enol tautomerism , exchanging with Hydrogen atoms from the solvent.

-

Result 1: Loss of mass in the ISTD channel (Signal drops).

-

Result 2: Gain of mass in the analyte channel (False positive/Interference).

Mechanism Visualization

Figure 1: Mechanism of Hydrogen-Deuterium (H/D) exchange at the alpha-carbon position. This reaction is rapid in basic conditions.

Module 1: Protocol Optimization & Stability

Q: My calibration curve slope is drifting during the run. Why?

A: You are likely processing samples in basic conditions. If your protocol involves saponification (using NaOH or KOH to cleave esters) or if your mobile phase pH is > 7.0, the D2 label is exchanging with H.

Corrective Action:

-

Avoid Base: Do not expose Decanoic-2,2-D2 to NaOH or KOH. If saponification is required for the analyte, add the ISTD after the saponification and neutralization steps.

-

Acidic Mobile Phase: Ensure your LC mobile phase is acidic (e.g., 0.1% Formic Acid or Acetic Acid). This suppresses the ionization of the alpha-proton, slowing the exchange rate significantly.

-

Solvent Choice: Store stock solutions in non-protic solvents like Acetonitrile (ACN) rather than Methanol (MeOH), as MeOH can participate in proton exchange more readily than ACN.

Q: Can I use this standard for alkaline hydrolysis workflows?

A: No. For workflows requiring high pH (e.g., total fatty acid analysis from lipids), you must switch to a metabolically stable isotope that does not have labels at acidic positions.

-

Recommended Alternative: Decanoic acid-1-

C or a fully deuterated analog (Decanoic-d19 acid) where the bulk of the label is retained.

Module 2: Adsorption & Non-Linearity (Low End)

Q: My curve is linear at high concentrations but drops to zero at the low end (quadratic fit). Is the MS failing?

A: This is rarely an MS sensitivity issue; it is a Non-Specific Binding (NSB) issue. Decanoic acid is a medium-chain fatty acid (MCFA). It is highly lipophilic and will adhere to:

-

Borosilicate glass (via silanol groups).

-

Standard polypropylene pipette tips.

-

PTFE lines.

Corrective Action Protocol:

| Component | Standard Material | Required Material for MCFA |

| Vials | Standard Glass | Silanized Glass or Polypropylene (Low-Bind) |

| Solvent | 100% Aqueous | Min. 50% Organic (ACN/MeOH) |

| Carrier | None | 0.1% BSA (Bovine Serum Albumin) |

The BSA Trick: If you must work in high aqueous content (e.g., wash steps), add 0.1% fatty-acid-free BSA to your solutions. The albumin acts as a "sacrificial" protein, coating the walls of the container so your Decanoic acid stays in solution.

Module 3: Troubleshooting Workflow

Use this logic flow to diagnose your specific calibration failure.

Figure 2: Diagnostic decision tree for isolating the root cause of calibration failures.

Module 4: Mass Spectrometry Parameters

Q: I see a signal at [M-H]- but also at higher masses. What is happening?

A: Fatty acids are prone to forming dimers and adducts in Electrospray Ionization (ESI) negative mode.

-

Monomer:

(m/z 173 for Decanoic-D2) -

Dimer:

(m/z 347 approx)

Optimization Guide:

-

Source Temperature: Increase source temperature (350°C - 500°C) to decluster dimers.

-

Cone Voltage: Optimize declustering potential (DP) to break up non-covalent dimers without fragmenting the carbon chain.

-

Mobile Phase Additives: Use Ammonium Acetate (5-10 mM) . The acetate ion helps drive the deprotonation

while the ammonium prevents sodium adduct formation

References

-

Mechanism of Alpha-Proton Acidity & Exchange

-

Fatty Acid Analysis & Adsorption Issues

-

Negative Ion ESI Optimization

-

Non-Specific Binding in LC-MS

- Waters Corporation. (2019). "Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents."

-

Source:

Sources

Validation & Comparative

Comparative Guide: Decanoic-2,2-D2 Acid vs. 13C-Labeled Decanoic Acid

Executive Summary

In the precise landscape of lipidomics and drug metabolism pharmacokinetics (DMPK), the choice between Decanoic-2,2-D2 acid (Deuterated) and 13C-labeled Decanoic acid is not merely about availability—it is a strategic decision between modifying metabolic kinetics and tracking metabolic flux .

-